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Understanding and Detecting Lot Variability

Your first step is to determine if observed issues are due to lot-to-lot variation. This variation is defined as a

change in the analytical performance of a reagent from one production lot to the next [1].

The comparison process below is a standard approach for validating a new reagent lot in the laboratory [2]

[1].
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Figure 1: Workflow for validating a new reagent lot.

How to Define Acceptance Criteria

Establishing clear, pre-defined performance goals is critical. These criteria should be based on clinical needs

or biological variation, not just arbitrary percentages [2]. Consider the following sources:
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Clinical Decision Limits: For tests with a single, well-defined application, base criteria on

concentrations that affect clinical management [1].
Biological Variation: Use established data on biological variation to set performance specifications

[2].
Total Allowable Error: Define a maximum percent difference compared to the old lot that is

considered acceptable [1].

Troubleshooting and Resolution Strategies

Once a shift is confirmed, a systematic investigation is required. The following workflow guides you through

the process.

Observed QC Issue

Confirm the Shift

Identify Root Cause

Implement Solution Manufacturing Process
(Ab lot, calibration)

Transport & Storage
(Temperature, handling)

Laboratory Error
(Calibration, technique)

Monitor Long-Term Performance Computational
Correction

Reject Lot & Request
Replacement Adjust QC Targets
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Figure 2: Troubleshooting pathway for confirmed lot variability.
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Potential Root Causes of Variability

Manufacturing Process: Changes in antibody production, slight alterations in reagent composition
or stability, or differences in calibrator batches [2] [1].

Transport & Storage: Temperature fluctuations during shipping or improper storage in the lab that
degrade reagent performance [3] [1].

Laboratory Error: Calibration errors, improper equipment maintenance, or operator technique [3].

Resolution Options

Reject the Lot: If the shift is clinically significant and a different lot is available, contact the
manufacturer to request a replacement [1].

Computational Correction: For long-term projects where re-testing is not feasible, a computational
solution can "rescue" the data. One approach treats lot-to-lot variability as a batch effect and uses a

defined reference standard curve to calculate a shift factor (S) for adjusting data [4].
Adjust QC Targets: If the shift is confirmed to only affect quality control (QC) materials and not

patient samples (a commutability issue), you can safely alter the IQC targets for the new lot [2].

Proactive Quality Control Methods

Prevention is the best strategy. Integrating these QC methods can help build quality into your processes.

Table: Common Quality Control Methods for Assay Validation

Method Description
Primary Application in
Pharma/Biomarker Research

Recovery Test [5] Adding a known amount of analyte to a
sample to measure the accuracy of the

method.

Verifying the reliability of analytical
methods and the effectiveness of

sample pretreatment.

Calibration
Curve
Verification [5]

Using low, medium, and high

concentration points to verify the
precision and accuracy of a standard

curve.

Regular monitoring of instrument

response performance and stability of
standard solutions.
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Method Description
Primary Application in
Pharma/Biomarker Research

Repeat Testing
[5]

Testing the same sample multiple

times under identical conditions to
measure precision.

Monitoring sample preparation

uniformity, method precision, and
technician skill.

Reference
Material
Monitoring [5]

Using certified reference materials as
monitoring samples during testing.

Controlling instrument status, testing
processes, and conducting inter-

laboratory comparisons.

Blank Test [5] Running the analysis without the

sample to determine the background
signal of the test system.

Assessing the impact of reagent

impurities or environmental
contamination on results.

Frequently Asked Questions (FAQs)

When is a full reagent lot evaluation required?

A full evaluation should be carried out with every change in lot of reagent or calibrator prior to use, as

mandated by standards like ISO 15189 [2]. Evaluation is typically not needed when moving to a new bottle

from the same lot [2].

Are some assay types more prone to lot variability?

Yes. Immunoassays are generally more prone to lot-to-lot variation than general chemistry tests. This is

because the production of immunoassay reagents involves the binding of antibodies to a solid phase, which

can vary slightly between batches [2] [1].

How can we detect slow drifts over multiple lot changes?

Traditional lot-to-lot comparisons have a major flaw: they are poor at detecting cumulative shifts over time

[2] [1]. To address this, implement:
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Moving Averages: Monitor the average patient value for an analyte in real-time. A sustained shift in

this average can signal a problem that individual lot checks missed [1].
Periodic Review: Regularly re-examine the cumulative effects of multiple lot changes by looking at

the proportion of results over time [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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